![molecular formula C9H22Cl2N2O B1398342 2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220030-10-3](/img/structure/B1398342.png)
2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Overview
Description
“2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2O. It has an average mass of 245.190 Da and a monoisotopic mass of 244.110916 Da .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride” consists of a piperidine ring, which is a saturated heterocyclic molecule with one nitrogen atom and five carbon atoms in the ring .Scientific Research Applications
Synthesis and Antitumor Activity
Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides This study highlights the synthesis of tertiary amino alcohols of the piperazine series and their conversion to dihydrochlorides. These compounds were evaluated for their influence on tumor DNA methylation processes in vitro, suggesting a potential application in antitumor therapies (Hakobyan et al., 2020).
Oxidation and Cyclization Reactions
Oxidation of Methylpiperidine Derivatives with Regard to Chirality This research explores the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives, leading to the formation of diastereomeric oxazolidines and hydroxy-enamine species. The study provides insights into the chemical behavior and transformation of methylpiperidine derivatives, emphasizing the impact of chirality in these processes (Möhrle & Berkenkemper, 2007).
Rearrangements in Synthesis
Stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl Sulfones This study investigates the conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones. It discusses the stereospecific rearrangement of substituents during the synthesis process, providing valuable information on the synthesis of substituted pyrrolidines and related heterocycles (Back et al., 2003).
Synthesis of 2H-Thiopyrans
Synthesis of 2H-Thiopyrans by Rhodium(II) Acetate-Catalyzed Reaction This paper discusses the synthesis of 4-cyano-2H-thiopyrans through the reaction of 4-amino-2,5-dihydro-3-thiophenecarbonitriles with α-diazocarbonyl compounds in the presence of rhodium(II) acetate. The starting compounds were synthesized using morpholine, piperidine, and pyrrolidine, demonstrating a process to obtain regioselectively 4-cyano-2H-thiopyrans (Yamagata et al., 2001).
Amino-Protective Groups for Peptide Synthesis
New base-labile amino-protective groups for peptide synthesis This study introduces modifications of the methyl group in 2-(methylsulphonyl)ethanol to create alcohols that can introduce amino-protective groups, which are labile in alkaline media. This research offers insights into the peptide synthesis process and the potential utility of these protective groups (Verhart & Tesser, 2010).
Safety and Hazards
properties
IUPAC Name |
2-[methyl(piperidin-4-ylmethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(6-7-12)8-9-2-4-10-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNUGFXGFBHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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